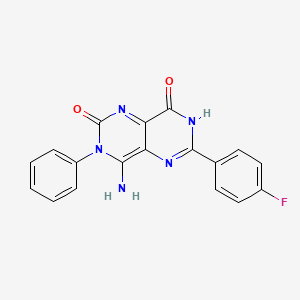
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide is a synthetic organic compound characterized by a fusion of a furan ring and a pyridazinone moiety, linked via an ethyl chain to an ethanesulfonamide group. This unique structure lends the compound significant chemical and biological activity, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide typically involves a multi-step process:
Step 1: Preparation of 3-(furan-2-yl)pyridazin-6-one via cyclization of suitable precursors.
Step 2: Alkylation of 3-(furan-2-yl)pyridazin-6-one with 2-bromoethylamine to form the intermediate N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethylamine).
Step 3: Sulfonylation of the intermediate using ethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound could scale up the laboratory methods, employing batch or continuous flow synthesis to ensure higher yields and purity. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced at the pyridazinone moiety to form corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitutions on the furan ring are possible, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Typical reagents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens for electrophilic substitutions, and organolithium or Grignard reagents for nucleophilic substitutions.
Major Products
The reactions yield various derivatives, such as sulfoxides, sulfones, dihydropyridazinones, and substituted furans, each potentially useful in different research contexts.
Scientific Research Applications
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide has diverse applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist due to its unique structural features.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound’s biological activity is attributed to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenases, kinases, or receptors like G-protein coupled receptors.
Pathways Involved: It may inhibit the activity of target enzymes or block receptor sites, thus modulating biochemical pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide stands out due to its structural complexity and multifunctional groups. Similar compounds include:
N-(2-(3-furyl)-6-oxo-1,2-dihydropyridazin-1-yl)acetamide
2-(3-furyl)pyridazin-6(1H)-one derivatives
These similar compounds share the pyridazinone core but differ in side chains and functional groups, which influence their chemical and biological properties.
This compound's unique fusion of furan, pyridazinone, and ethanesulfonamide moieties makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-2-20(17,18)13-7-8-15-12(16)6-5-10(14-15)11-4-3-9-19-11/h3-6,9,13H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBVWZFZYKRUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2943529.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,4-dibromophenyl)amino)formamide](/img/structure/B2943532.png)

![6-(Benzenesulfonyl)-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one](/img/structure/B2943534.png)

![2-(4-ethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2943539.png)

![2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2943545.png)
![3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2943546.png)
![N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2943547.png)
![14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole](/img/structure/B2943548.png)
![3-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2943549.png)

